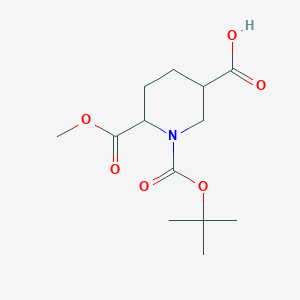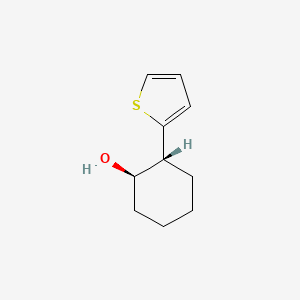
(R)-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium fumarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium fumarate is a chemical compound with a complex structure that includes both carboxylic acid and aminium groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium fumarate typically involves the reaction of ®-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium with fumaric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include solvents like water or ethanol, and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization and purification are employed to isolate the final product. The use of advanced equipment and automation ensures consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
®-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium fumarate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium fumarate is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations.
Biology
In biological research, this compound is studied for its potential role in metabolic pathways and enzyme interactions. Its ability to interact with biological molecules makes it a valuable tool in biochemical studies.
Medicine
In medicine, ®-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium fumarate is investigated for its potential therapeutic effects. It may be used in the development of new drugs or as a diagnostic agent.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of ®-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium fumarate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action include metabolic and signaling pathways that regulate cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- ®-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride
- ®-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium bromide
Uniqueness
®-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium fumarate is unique due to its specific combination of functional groups and its ability to form stable salts with fumaric acid. This gives it distinct chemical and physical properties compared to similar compounds.
Propiedades
Fórmula molecular |
C18H34N2O10 |
|---|---|
Peso molecular |
438.5 g/mol |
Nombre IUPAC |
(E)-but-2-enedioate;[(2R)-3-carboxy-2-hydroxypropyl]-trimethylazanium |
InChI |
InChI=1S/2C7H15NO3.C4H4O4/c2*1-8(2,3)5-6(9)4-7(10)11;5-3(6)1-2-4(7)8/h2*6,9H,4-5H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+/t2*6-;/m11./s1 |
Clave InChI |
XTHFQEKGLFKUJW-OPWSATOLSA-N |
SMILES isomérico |
C[N+](C)(C)C[C@@H](CC(=O)O)O.C[N+](C)(C)C[C@@H](CC(=O)O)O.C(=C/C(=O)[O-])\C(=O)[O-] |
SMILES canónico |
C[N+](C)(C)CC(CC(=O)O)O.C[N+](C)(C)CC(CC(=O)O)O.C(=CC(=O)[O-])C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Bromo-3,6-dimethylimidazo[1,2-a]pyrazine](/img/structure/B12960234.png)




![Benzo[b]thiophene-5-carboximidamide hydrochloride](/img/structure/B12960285.png)




![3-Aminopyrazolo[1,5-a]pyridin-2(1H)-one](/img/structure/B12960311.png)


